Arlacel 40
Overview
Description
Sorbitan monopalmitate is a chemical compound widely used as a food additive and surfactant. It is a partial ester of sorbitol and palmitic acid, known for its emulsifying properties. This compound is commonly referred to by its trade name, Span 40, and is listed under the E number E495 . Sorbitan monopalmitate is a lipophilic surfactant, meaning it has an affinity for lipids and is used to modify the crystallization of fats .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sorbitan monopalmitate is synthesized through the esterification of sorbitol with palmitic acid. The process involves heating sorbitol and palmitic acid together in the presence of a catalyst, typically an acid or base, to facilitate the esterification reaction . The reaction is carried out under reduced pressure to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of sorbitan monopalmitate involves the following steps:
Dehydration of Sorbitol: Sorbitol is dehydrated under vacuum at 75-80°C until small bubbles form.
Esterification: Molten palmitic acid is added to the dehydrated sorbitol, followed by the addition of a base (e.g., sodium hydroxide) to catalyze the reaction.
Purification: The reaction mixture is cooled, and any impurities are removed.
Chemical Reactions Analysis
Types of Reactions
Sorbitan monopalmitate primarily undergoes hydrolysis and saponification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, resulting in the formation of sorbitol and palmitic acid . Saponification is a similar process but occurs in the presence of a base, producing soap and glycerol .
Common Reagents and Conditions
Hydrolysis: Water and mild acidic or basic conditions.
Saponification: Strong bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Sorbitol and palmitic acid.
Saponification: Soap (sodium or potassium palmitate) and glycerol.
Scientific Research Applications
Sorbitan monopalmitate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier in various chemical formulations to stabilize mixtures of oil and water.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Industry: Commonly used in the food industry as an emulsifier in products such as bakery goods, icings, and sauces.
Mechanism of Action
Sorbitan monopalmitate exerts its effects by reducing the surface tension between different phases, such as oil and water. This property allows it to stabilize emulsions and prevent the separation of components . The compound interacts with both hydrophilic and hydrophobic molecules, forming a stable interface that maintains the homogeneity of the mixture .
Comparison with Similar Compounds
Sorbitan monopalmitate is part of a larger family of sorbitan esters, which include sorbitan monostearate, sorbitan monooleate, and sorbitan monolaurate . These compounds share similar emulsifying properties but differ in their fatty acid components:
Sorbitan monostearate: Contains stearic acid and is used in similar applications but has a higher melting point.
Sorbitan monooleate: Contains oleic acid and is more effective in stabilizing oil-in-water emulsions.
Sorbitan monolaurate: Contains lauric acid and is used in food and cosmetic applications.
Sorbitan monopalmitate is unique due to its specific fatty acid component, palmitic acid, which provides a balance of hydrophilic and hydrophobic properties suitable for a wide range of applications .
Properties
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(25)27-17-19(24)22-21(26)18(23)16-28-22/h18-19,21-24,26H,2-17H2,1H3/t18-,19+,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFATESGLOUGBX-YVNJGZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873164 | |
Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Light cream to tan-coloured beads or flakes or a hard, waxy solid with a slight characteristic odour | |
Record name | Sorbitan, monohexadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | SORBITAN MONOPALMITATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Soluble at temperatures above its melting point in ethanol, methanol, ether, ethyl acetate, aniline, toluene, dioxane, petroleum ether and carbon tetrachloride. Insoluble in cold water but dispersible in warm water | |
Record name | SORBITAN MONOPALMITATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
26266-57-9, 5050-91-9 | |
Record name | Sorbitan monopalmitate [USAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sorbitan, monohexadecanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Anhydro-6-O-hexadecanoyl-D-glucitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sorbitan palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SORBITAN MONOPALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77K6Z421KU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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